molecular formula C28H34ClNO10 B017315 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium CAS No. 106064-11-3

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium

Cat. No.: B017315
CAS No.: 106064-11-3
M. Wt: 580 g/mol
InChI Key: PMCOAKVXCMEQPN-XGRJIHFXSA-N
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Description

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the phenoxy and butenone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, diethylamine, and various catalysts to facilitate the coupling and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-Chloro-2-(2-(dimethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one
  • (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-ol

Uniqueness

(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106064-11-3

Molecular Formula

C28H34ClNO10

Molecular Weight

580 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium

InChI

InChI=1S/C22H26ClNO3.C6H8O7/c1-4-24(5-2)13-14-26-20-12-11-19(23)16-22(20)27-21(17(3)25)15-18-9-7-6-8-10-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-12,15-16H,4-5,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-15-;

InChI Key

PMCOAKVXCMEQPN-XGRJIHFXSA-N

SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Isomeric SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)O/C(=C\C2=CC=CC=C2)/C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Synonyms

3-BUTEN-2-ONE, 3-(5-CHLORO-2-(2-(DIETHYLAMINO)ETHOXY)PHENOXY)-4-PHENYL -, CITRATE

Origin of Product

United States

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